Cas no 2034474-71-8 (N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide)

N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a specialized organic compound featuring a bipyridine core linked to a trifluoromethylphenyl propanamide moiety. Its structural design combines a rigid bipyridine scaffold with a flexible propanamide chain, enhancing binding versatility in molecular interactions. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science. The compound’s bifunctional nature allows for potential applications as an intermediate in pharmaceutical synthesis or as a ligand in coordination chemistry. Its well-defined structure enables precise modifications for targeted research applications, particularly in drug discovery and catalysis.
N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide structure
2034474-71-8 structure
Product Name:N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide
CAS No:2034474-71-8
MF:C21H18F3N3O
MW:385.382335186005
CID:5552616
Update Time:2025-06-25

N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
    • N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide
    • Inchi: 1S/C21H18F3N3O/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(28)27-14-17-2-1-11-26-20(17)16-9-12-25-13-10-16/h1-4,6-7,9-13H,5,8,14H2,(H,27,28)
    • InChI Key: MYLNLQYGBYGVKL-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CN=C1C1=CC=NC=C1)(=O)CCC1=CC=C(C(F)(F)F)C=C1

N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide Pricemore >>

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Additional information on N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Introduction to N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide (CAS No. 2034474-71-8)

N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034474-71-8, represents a novel class of molecules with potential applications in the development of therapeutic agents. The structural framework of this molecule incorporates key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is characterized by the presence of a bipyridine moiety and a trifluoromethyl-substituted phenyl ring. The bipyridine group, specifically 2,4'-bipyridine, is a well-known ligand in coordination chemistry and has been extensively studied for its ability to form stable complexes with various metal ions. These metal complexes have shown promise in multiple therapeutic contexts, including catalysis, imaging, and drug delivery systems.

The incorporation of the 4-(trifluoromethyl)phenyl group into the molecular structure introduces additional electronic and steric effects that can modulate the biological activity of the compound. Trifluoromethyl groups are frequently used in pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and influence pharmacokinetic profiles. In the context of this compound, the trifluoromethyl group may contribute to its interaction with biological targets by affecting electron distribution and solubility.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various cellular processes and are often implicated in diseases such as cancer and inflammation. N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been investigated as a potential PPI modulator due to its ability to disrupt or stabilize specific protein complexes. Preliminary studies suggest that this compound may interfere with key signaling pathways involved in disease progression.

The synthesis of N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule. These synthetic strategies not only enhance efficiency but also allow for the introduction of diverse functional groups, enabling fine-tuning of biological properties.

Evaluation of the pharmacological properties of N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide has revealed promising results in preclinical studies. The compound exhibits selective binding to target proteins with high affinity, suggesting its potential as a lead compound for further development. Additionally, its favorable pharmacokinetic profile, including good solubility and metabolic stability, makes it an attractive candidate for clinical translation.

The role of computational chemistry and molecular modeling in the study of this compound cannot be overstated. These tools have been utilized to predict binding modes, assess drug-likeness parameters, and optimize lead structures. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, provide valuable insights into the interactions between N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide and biological targets. This information is crucial for designing more effective derivatives with improved therapeutic efficacy.

In conclusion, N-({[2,4'-bipyridine]-3-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide (CAS No. 2034474-71-8) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable pharmacological properties make it a compelling candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.

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